2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline
Description
Properties
Molecular Formula |
C11H11ClN2S |
|---|---|
Molecular Weight |
238.74 g/mol |
IUPAC Name |
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline |
InChI |
InChI=1S/C11H11ClN2S/c1-8-11(15-7-14-8)6-13-10-5-3-2-4-9(10)12/h2-5,7,13H,6H2,1H3 |
InChI Key |
IKVBQMKWRRHODI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CNC2=CC=CC=C2Cl |
Origin of Product |
United States |
Preparation Methods
Reductive Amination Route
This is the most commonly reported and practical method for synthesizing the target compound:
- Step 1: Preparation of 4-methyl-1,3-thiazole-5-carbaldehyde by oxidation of the corresponding methylthiazole or via formylation reactions.
- Step 2: Condensation of 2-chloroaniline with 4-methyl-1,3-thiazole-5-carbaldehyde in a suitable solvent (e.g., methanol, ethanol) to form an imine intermediate.
- Step 3: Reduction of the imine intermediate using reducing agents such as sodium borohydride or catalytic hydrogenation to yield 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Methanol, ethanol, or acetonitrile |
| Temperature | Room temperature to reflux |
| Reducing agent | Sodium borohydride, catalytic hydrogenation (Pd/C) |
| Reaction time | 2–12 hours |
| Yield | 70–90% |
This method offers good selectivity and yields a product that can be purified by recrystallization or chromatography.
Nucleophilic Substitution Route
An alternative approach involves:
- Step 1: Synthesis of 4-methyl-1,3-thiazol-5-ylmethyl halide (e.g., bromide or chloride) via halogenation of the corresponding methylthiazole alcohol or methylthiazole derivative.
- Step 2: Nucleophilic substitution of 2-chloroaniline on the halomethyl thiazole under basic conditions (e.g., potassium carbonate in DMF) to form the desired secondary amine.
| Parameter | Typical Conditions |
|---|---|
| Solvent | Dimethylformamide (DMF), acetone |
| Base | Potassium carbonate, sodium hydride |
| Temperature | 50–80 °C |
| Reaction time | 6–24 hours |
| Yield | Moderate to good (60–85%) |
This method requires careful control of reaction conditions to avoid side reactions such as over-alkylation or polymerization.
Chemical Reactions Analysis
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the thiazole ring and the aniline moiety.
Common reagents and conditions used in these reactions include acidic or basic environments, solvents like ethanol or dichloroethane, and catalysts such as HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) . Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Based on the search results, here is information regarding the applications of the compound "2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline":
2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline has a thiazole ring, which contributes to its biological activity and potential applications in pharmaceuticals. The unique properties of 4-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline make it suitable for various applications. Studies have focused on its interactions with biological targets.
Several compounds share structural similarities with 4-chloro-N-[(4-methyl-thiazol-5-yl)methyl]aniline:
| Compound Name | Structure | Unique Features |
|---|---|---|
| 4-fluoro-N-[(4-methylthiazol-5-yl)methyl]aniline | C11H12FN3S | Fluorine substitution may enhance lipophilicity and bioactivity. |
| 3-chloro-N-[(4-methylthiazol-5-yl)methyl]aniline | C11H12ClN3S | Chlorine at a different position may alter reactivity and biological profile. |
| 2-chloro-N-[(4-methylthiazol-5-yl)methyl]aniline | C11H12ClN3S | Positioning of chlorine affects electronic properties and potential interactions. |
These compounds demonstrate variations in halogen positioning and additional functional groups that can influence their chemical reactivity and biological activity.
Mechanism of Action
The mechanism of action of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline involves its interaction with various molecular targets and pathways. The thiazole ring’s aromaticity allows it to participate in electrophilic and nucleophilic substitution reactions, which can modulate biochemical pathways and enzyme activities . The compound may activate or inhibit specific receptors, leading to its diverse biological effects.
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table highlights structural analogs and their distinguishing features:
Key Observations :
- Positional Isomerism: The position of the chlorine substituent on the aniline ring (2-, 3-, or 4-) significantly impacts electronic effects.
- Thiazole Modifications : Replacing the 4-methyl group with a 2-chloro group (as in 3-chloro-N-[(2-chloro-1,3-thiazol-5-yl)methyl]aniline) increases electronegativity, which may enhance hydrogen-bonding interactions in biological systems .
Research Findings and Data Tables
Thermal and Spectroscopic Data
Biological Activity
2-Chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. The compound features a chloro substituent on an aniline moiety and a thiazole ring, which is known for its versatility and efficacy in various biological applications.
Chemical Structure and Properties
The molecular formula of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline is with a molecular weight of 238.74 g/mol. The presence of the thiazole ring significantly contributes to its biological activity.
Biological Activities
Research indicates that compounds containing thiazole structures often exhibit a range of biological activities, including:
- Antimicrobial Activity : Thiazole derivatives have shown significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The structure activity relationship (SAR) suggests that the presence of electron-donating groups enhances this activity.
- Antitumor Activity : Thiazole-containing compounds have demonstrated cytotoxic effects against various cancer cell lines. For instance, studies have reported IC50 values indicating potent activity against human glioblastoma and melanoma cells. The presence of specific substituents on the thiazole ring can enhance antitumor efficacy .
Table 1: Summary of Biological Activities
Case Studies
Several studies have investigated the biological activity of related thiazole compounds, providing insights into the potential of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline.
- Antitumor Efficacy : A study demonstrated that thiazole derivatives with specific substitutions exhibited enhanced cytotoxicity in human cancer cell lines. For example, compounds with a methyl group at position four of the phenyl ring showed increased activity due to favorable electronic interactions with cellular targets .
- Antimicrobial Studies : Another research highlighted the effectiveness of thiazole derivatives against various bacterial strains, with minimum inhibitory concentration (MIC) values indicating strong antibacterial properties. The SAR analysis indicated that halogen substitutions significantly influenced the antimicrobial potency .
The mechanisms underlying the biological activities of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline are likely multifaceted:
- Interaction with Cellular Targets : Thiazole rings may interact with proteins through hydrophobic contacts and hydrogen bonding, influencing cellular pathways related to proliferation and apoptosis.
- Inhibition of Key Enzymes : Some studies suggest that thiazole derivatives can inhibit enzymes critical for bacterial survival or cancer cell proliferation, making them valuable candidates for drug development.
Q & A
Q. What are the established synthetic routes for 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline, and what critical reaction parameters influence yield and purity?
- Methodological Answer : The synthesis typically involves multi-step reactions, starting with the formation of the thiazole ring through cyclization of thioamides and halides. Key steps include:
- Methylation : Introduction of the methyl group at the 4-position of the thiazole ring using methyl iodide .
- Aniline Coupling : Reaction of substituted aniline derivatives with electrophilic intermediates under basic conditions (e.g., sodium hydride in DMF or dioxane) .
- Optimization : Critical parameters include solvent choice (polar aprotic solvents like DMF enhance nucleophilicity), temperature control (60–80°C for cyclization), and stoichiometric ratios to minimize side products .
Q. Which analytical techniques are essential for characterizing the structural integrity of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline?
- Methodological Answer : Structural validation requires a combination of:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm substituent positions and bonding patterns (e.g., distinguishing thiazole protons at δ 7.5–8.5 ppm) .
- Mass Spectrometry (MS) : High-resolution MS verifies molecular weight (e.g., expected [M+H]+ ion at m/z 267.06) .
- Thin-Layer Chromatography (TLC) : Monitors reaction progress and purity using silica gel plates with UV visualization .
Q. What are the key physicochemical properties of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline that influence its reactivity in downstream applications?
- Methodological Answer : Key properties include:
| Property | Value/Description |
|---|---|
| Molecular Formula | CHClNS |
| Molecular Weight | 267.75 g/mol |
| Solubility | Low in water; soluble in DMSO, DMF |
| LogP (Partition Coefficient) | ~2.8 (indicative of moderate lipophilicity) |
| These properties guide solvent selection for reactions and bioavailability studies. |
Advanced Research Questions
Q. How can researchers resolve discrepancies between spectroscopic data and crystallographic models for 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline derivatives?
- Methodological Answer : Discrepancies often arise from dynamic disorder or conformational flexibility. Strategies include:
- Crystallographic Refinement : Use SHELXL for high-resolution refinement, adjusting parameters like ADPs (Atomic Displacement Parameters) to account for thermal motion .
- ORTEP Visualization : Generate thermal ellipsoid plots to identify regions of structural ambiguity (e.g., thiazole ring puckering) .
- Cross-Validation : Compare X-ray diffraction data with DFT-optimized molecular geometries to validate bond lengths and angles .
Q. What strategies are effective in optimizing regioselectivity challenges during the functionalization of the thiazole ring?
- Methodological Answer : Regioselectivity is influenced by:
- Electrophilic Aromatic Substitution (EAS) : Direct substituents to the 2-position using Lewis acids (e.g., AlCl) to activate the thiazole ring .
- Protecting Groups : Temporarily block reactive sites (e.g., NH via acetylation) to favor desired regiochemistry .
- Catalytic Systems : Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for C–C bond formation at specific positions .
Q. What experimental approaches are recommended to investigate the pharmacological potential of 2-chloro-N-[(4-methyl-1,3-thiazol-5-yl)methyl]aniline?
- Methodological Answer : Key approaches include:
- Target Identification : Use molecular docking (e.g., AutoDock Vina) to predict interactions with enzymes like cytochrome P450 or kinase inhibitors .
- In Vitro Assays : Test antimicrobial activity via MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli .
- Metabolic Stability : Assess hepatic clearance using liver microsomes and LC-MS to quantify parent compound degradation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
